9-Anthraceneacetic acid

Description

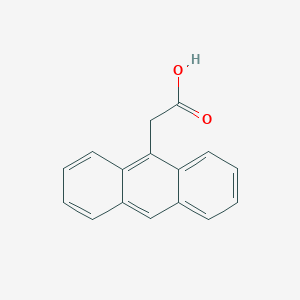

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-anthracen-9-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWMEKYIRKVEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288317 | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-23-3 | |

| Record name | 9-Anthraceneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9 Anthraceneacetic Acid

Advanced Synthesis Protocols for 9-Anthraceneacetic Acid

Novel Approaches for Direct Synthesis

The direct synthesis of this compound and its derivatives has been an area of active research, focusing on efficiency and milder reaction conditions. One notable approach involves the palladium(0)-catalyzed cross-coupling reaction between arylboronic acids or their esters and α-bromoacetic acid derivatives. This method allows for the synthesis of various functionalized arylacetic acids under mild conditions. rsc.org

Another direct method is the Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes. beilstein-journals.org For instance, the reaction of arenes with aromatic aldehydes in the presence of acetyl bromide and a catalyst like ZnBr₂/SiO₂ can yield 9,10-diarylanthracenes. beilstein-journals.org Furthermore, bismuth-catalyzed cyclization of o-alkynyldiarylmethanes has been reported for the synthesis of substituted 9-methylanthracenes, offering advantages such as shorter reaction times and milder conditions. beilstein-journals.org

The table below summarizes some direct synthesis approaches for anthracene (B1667546) derivatives, which could be conceptually applied or adapted for this compound synthesis.

| Catalyst/Reagent System | Reactants | Product Type | Key Features |

| Palladium(0) | Arylboronic acids/esters + α-bromoacetic acid derivatives | Functionalized arylacetic acids | Mild reaction conditions rsc.org |

| Acetyl bromide + ZnBr₂/SiO₂ | Arenes + Aromatic aldehydes | 9,10-Diarylanthracenes | Friedel-Crafts alkylation beilstein-journals.org |

| Bismuth catalyst | o-Alkynyldiarylmethanes | Substituted 9-methylanthracenes | Shorter reaction times, mild conditions beilstein-journals.org |

| BF₃·H₂O | Arenes + Aromatic dialdehydes | Anthracene derivatives | Hydroxyalkylation reaction beilstein-journals.org |

Precursor-Based Synthesis Pathways, including 9,10-dichloro anthracene acetic acid

A common and versatile strategy for synthesizing this compound involves the use of precursors, which can be functionalized and then converted to the final product. A significant precursor is 9,10-dichloroanthracene. chemicalbook.com This compound can be purified by crystallization from solvents like methanol (B129727), ethanol, or benzene (B151609), followed by vacuum sublimation. chemicalbook.com The chlorine atoms at the 9 and 10 positions can be subsequently manipulated to introduce the acetic acid moiety.

Another important precursor is 9-anthraldehyde (B167246). This can be oxidized to form anthracene-9-carboxylic acid, which can then be further processed. One method involves using an oxidizing agent like sodium chlorite (B76162) in the presence of a phase transfer catalyst. google.com Another reported method is the photo-oxidation of 9-anthraldehyde using a water-soluble photosensitizer under visible light irradiation. chemicalbook.com

The reduction of anthraquinones is another valuable precursor-based approach because it protects the reactive 9 and 10 positions, allowing for substitution on the other rings. beilstein-journals.org For example, 9,10-diacetoxyanthracenes can be synthesized from the corresponding anthraquinones via a single-step reduction. beilstein-journals.org

9,10-bis(chloromethyl)anthracene also serves as a valuable precursor for preparing meso-disubstituted anthracene derivatives at the 9 and 10 positions, which can include acids. google.comgoogle.com

The following table outlines some precursor-based synthesis pathways.

| Precursor | Reagents/Conditions | Intermediate/Final Product | Reference |

| 9,10-Dichloroanthracene | Not specified | Can be functionalized to introduce acetic acid moiety | chemicalbook.com |

| 9-Anthraldehyde | Sodium chlorite, phase transfer catalyst | Anthracene-9-carboxylic acid | google.com |

| 9-Anthraldehyde | Water-soluble photosensitizer, visible light | Anthracene-9-carboxylic acid | chemicalbook.com |

| Anthraquinones | Reducing agents (e.g., Zinc/Pyridine) | Substituted anthracenes | beilstein-journals.org |

| 9,10-bis(chloromethyl)anthracene | Various nucleophiles | Meso-disubstituted anthracene derivatives (including acids) | google.comgoogle.com |

Derivatization Strategies and Functionalization of this compound

Introduction of Substituents at the Anthracene Core, including meso-substituted derivatives

The anthracene core of this compound can be functionalized to introduce a wide variety of substituents, leading to derivatives with tailored properties. The meso-positions (9 and 10) are particularly reactive. researchgate.net

One strategy involves the Diels-Alder reaction. While anthracene typically undergoes [4+2] cycloadditions at the 9,10-positions, it is possible to achieve functionalization at the terminal rings by installing electron-donating substituents. researchgate.net Another approach is the formation of B-N Lewis pairs at the periphery of the anthracene, which can lead to buckled structures with altered electronic properties. nsf.gov

Meso-substituted derivatives can be prepared from precursors like 9,10-bis(chloromethyl)anthracene, which can react with various nucleophiles to introduce groups such as amines, amides, alcohols, and nitriles, which can subsequently be converted to or coexist with the acetic acid moiety. google.comgoogle.com The synthesis of 9,10-dicyanoanthracenes from 9,10-anthraquinones has also been reported. beilstein-journals.org

The functionalization can also be achieved through transition metal-catalyzed reactions, such as cross-coupling and C-H activation, which are essential for adding different functionalities to the anthracene core. nih.gov

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of chemical modifications. cd-bioparticles.com One of the most common reactions is esterification. For example, this compound can be converted to its methyl ester via direct esterification with methanol under acidic conditions. Another method involves reacting the carboxylic acid with 2-hydroxyethyl methacrylate (B99206) (HEMA) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts. researchgate.net

The carboxylic acid can also be activated and converted into other functional groups. For instance, it can be transformed into an N-hydroxysuccinimide (NHS) ester, such as this compound 2,5-Dioxo-1-pyrrolidinyl Ester, which is a useful intermediate for creating amide bonds. cymitquimica.comqiaosun.net This allows for the conjugation of this compound to amines.

Furthermore, the carboxylic acid can be used as a derivatization reagent itself. For example, in analytical chemistry, carboxylic acids are derivatized to enhance their detection. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for the preanalytical derivatization of carboxylic acids to their respective hydrazones for analysis by LC-MS. diva-portal.org Thiourea-based derivatization reagents have also been synthesized for the analysis of carboxylic acids. nih.gov

The table below details some modifications of the carboxylic acid moiety.

| Reaction Type | Reagents | Product |

| Esterification | Methanol, Acid catalyst | This compound methyl ester |

| Esterification | 2-Hydroxyethyl methacrylate (HEMA), DCC, DMAP | Poly(HEMA) with pendant 9-anthraceneacetate groups researchgate.net |

| Amidation (via activated ester) | N-Hydroxysuccinimide, DCC | This compound 2,5-Dioxo-1-pyrrolidinyl Ester cymitquimica.comqiaosun.net |

| Derivatization for Analysis | 3-Nitrophenylhydrazine (3-NPH), EDC | 3-Nitrophenylhydrazone derivative diva-portal.org |

| Derivatization for Analysis | Thiourea-based reagents | Thiourea derivatives nih.gov |

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives of this compound involves combining the strategies for modifying the anthracene core and the carboxylic acid group. This allows for the creation of complex molecules with multiple functional groups, tailored for specific applications.

For instance, polyfunctionalized anthraquinone (B42736) derivatives have been synthesized and studied for their potential antimicrobial properties. biopolymers.org.ua These synthetic routes often involve multi-step processes where different functional groups are introduced sequentially. For example, starting with 2-aminoanthraquinone, various substitutions can be made on the ring system, followed by modifications of other functional groups. biointerfaceresearch.com

The synthesis of poly(malic acid) derivatives end-functionalized with peptides is another example of creating polyfunctionalized molecules. In this case, a biocompatible polymer is functionalized with a peptide at one end, and could potentially carry a molecule like this compound at another position or within its side chains. nih.gov

The ability to introduce multiple functionalities, such as different substituents on the anthracene rings and a modified carboxylic acid group, opens up a vast chemical space for designing novel materials and biologically active compounds. biointerfaceresearch.com

Photophysical and Photochemical Characterization of 9 Anthraceneacetic Acid Systems

Excited State Dynamics and Energy Transfer Mechanisms

The behavior of 9-Anthraceneacetic acid in its excited state governs its fluorescence and photochemical reactivity. Understanding these dynamics is key to harnessing its potential in various applications. When 9-AA absorbs light, it is promoted to an excited electronic state, from which it can return to the ground state through several pathways, including the emission of light (fluorescence) or non-radiative processes.

Fluorescence Emission and Quenching Studies

Fluorescence spectroscopy is a powerful tool to probe the electronic structure and environment of fluorescent molecules like this compound. The intensity and wavelength of the emitted light provide valuable information about the molecule's interactions and the processes that compete with fluorescence.

The fluorescence of this compound is subject to quenching, a process that decreases its intensity, by various molecules. wikipedia.org Common quenchers include molecular oxygen and other species that can interact with the excited state of 9-AA. wikipedia.org These quenching processes can occur through different mechanisms, such as collisional quenching, energy transfer, or the formation of non-fluorescent complexes. wikipedia.org

In a notable study, the fluorescence of this compound was observed to be quenched when attached to TiO2 nanoparticles, in contrast to 9-anthracenecarboxylic acid which showed no such quenching. instras.com This suggests that the single methylene (B1212753) spacer in 9-AA significantly reduces the electronic coupling, making the electron injection time longer than the excited state lifetime. instras.com

The fluorescence of anthracene (B1667546) derivatives, including this compound, can be significantly influenced by their concentration in solution. researchgate.net At very low concentrations, 9-AA typically exists as monomers and exhibits its characteristic fluorescence spectrum. However, as the concentration increases, intermolecular interactions become more prevalent, which can lead to changes in the fluorescence emission.

Studies on the related compound anthracene-9-carboxylic acid (ANCA) have shown that at higher concentrations, phenomena such as dimer or excimer formation can occur. researchgate.net These processes can lead to a decrease in the monomer fluorescence intensity and the appearance of new, often red-shifted, emission bands. The specific behavior is highly dependent on the solvent environment. researchgate.net For instance, in ethanol, increasing the concentration of ANCA leads to distinct changes in the net fluorescence spectrum. researchgate.net

The fluorescence intensity of a system is predicted to have a linear relationship with concentration, however, this is not always the case. libretexts.org

Table 1: Effect of Concentration on the Net Fluorescence Spectrum of Anthracene-9-Carboxylic Acid in Ethanol researchgate.net

| Concentration of ANCA in Ethanol | Observation |

| 2 x 10⁻⁶ M | Baseline fluorescence spectrum. |

| 1.4 x 10⁻⁵ M | Changes in the net fluorescence spectrum observed. |

| 2.1 x 10⁻⁵ M | Further changes indicating intermolecular interactions. |

| 2.5 x 10⁻⁵ M | Significant alteration of the spectral shape. |

This data is illustrative of the concentration effects on a closely related anthracene derivative.

Molecular oxygen is a well-known and efficient quencher of fluorescence for many aromatic hydrocarbons. wikipedia.orgnih.gov The quenching of this compound's fluorescence by oxygen is typically a dynamic, diffusion-controlled process. nih.govnih.gov This means that the quenching occurs upon collision between an excited 9-AA molecule and an oxygen molecule. wikipedia.org

The efficiency of oxygen quenching is a valuable tool for probing the accessibility of fluorophores in different environments. nih.govnih.gov For instance, when a fluorescent molecule is encapsulated within a larger structure like a protein or a micelle, its accessibility to dissolved oxygen is reduced, leading to less quenching and a relative enhancement of its fluorescence. nih.govacs.org This principle allows for the study of the microenvironment around the fluorophore. The quenching process is generally insensitive to charge effects. nih.govnih.gov

The Stern-Volmer equation is a fundamental tool used to analyze fluorescence quenching data and elucidate the underlying quenching mechanism. researchgate.netresearchgate.net The relationship describes how the fluorescence intensity or lifetime decreases with increasing quencher concentration.

The Stern-Volmer equation is given by:

F₀ / F = 1 + Kₛᵥ[Q]

or

τ₀ / τ = 1 + k₉τ₀[Q]

where:

F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

τ₀ and τ are the fluorescence lifetimes in the absence and presence of the quencher, respectively.

[Q] is the concentration of the quencher.

Kₛᵥ is the Stern-Volmer quenching constant.

k₉ is the bimolecular quenching rate constant.

A linear Stern-Volmer plot, where F₀/F is plotted against [Q], typically indicates a single quenching mechanism, either purely dynamic (collisional) or purely static (formation of a non-fluorescent complex). researchgate.net Deviations from linearity can suggest the simultaneous operation of both static and dynamic quenching or other complex processes. researchgate.netresearchgate.net For many organic molecules, positive deviations in the Stern-Volmer plots are analyzed using extended models to determine parameters like the quenching rate and kinetic distance. researchgate.net

Table 2: Illustrative Stern-Volmer Quenching Constants (Kₛᵥ) for Anthracene Derivatives with Aniline as a Quencher in Various Solvents researchgate.net

| Solvent | Kₛᵥ (mol/L)⁻¹ |

| Solvent A | 12.94 |

| Solvent B | 62.49 |

Note: This data is for general anthracene derivatives and illustrates the range of Kₛᵥ values that can be observed.

Time-Resolved Spectroscopy for Lifetime Determination

Time-resolved fluorescence spectroscopy provides direct insight into the excited-state lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. edinst.com This technique is crucial for distinguishing between different quenching mechanisms and for understanding the dynamics of fast molecular processes. constructor.university Techniques like Time-Correlated Single Photon Counting (TCSPC) are ideal for measuring fluorescence lifetimes on the picosecond to nanosecond timescale. edinst.com

The fluorescence lifetime (τ) is an intrinsic property of a fluorophore and can be affected by its environment and interactions with other molecules. For example, the lifetime of this compound has been reported to be approximately 10 ns. instras.com However, it can be significantly shorter in the presence of quenchers.

To capture the earliest events following photoexcitation, ultrafast spectroscopic techniques with femtosecond (10⁻¹⁵ s) and picosecond (10⁻¹² s) time resolution are employed. constructor.university These methods, such as fluorescence upconversion and picosecond time-correlated single photon counting, allow for the direct observation of processes like solvation dynamics, vibrational relaxation, and ultrafast energy transfer. constructor.universityresearchgate.netnih.gov

Femtosecond time-resolved fluorescence measurements have been used to monitor the ultrafast dynamics of fluorescent probes in various environments. nih.gov For instance, studies on probe molecules in polymer solutions have revealed decay components with lifetimes on the order of tens of picoseconds, which are attributed to the solvation dynamics of the polymer particles. nih.gov Picosecond time-resolved fluorescence spectra can reveal peak shifts over time, providing further information on the relaxation processes occurring around the excited fluorophore. nih.gov These advanced techniques are essential for building a complete picture of the excited-state dynamics of molecules like this compound.

Singlet and Triplet State Investigations

Upon absorption of ultraviolet light, typically in the 320-400 nm range, this compound (9-AAA) is promoted from its ground state (S₀) to an excited singlet state (S₁). acs.org From this S₁ state, the molecule can relax through several pathways, including fluorescence, which is responsible for its characteristic emission spectrum with maxima between 390 and 470 nm. acs.orgresearchgate.net Alternatively, the excited singlet state can undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁). The efficiency of these processes is influenced by the nature and position of substituents on the anthracene core. plos.orgrsc.org

The substitution of a carboxymethyl group at the 9-position, as in 9-AAA, can lead to solvent-dependent photophysical properties due to changes in excited-state geometry and charge-transfer character. researchgate.net For some anthracene derivatives, particularly those with heavy atoms or specific heteroatoms, direct population of the triplet state from the ground state via a spin-forbidden S₀ → T₁ transition is possible, offering an alternative pathway to the traditional ISC route. nih.gov Theoretical investigations on related anthracene compounds, such as anthracene-9,10-endoperoxide, show a high density of both singlet and triplet excited states within a narrow energy range, which facilitates the potential for intersystem crossings between these states of different multiplicity. nih.gov The triplet state is crucial as it is often the precursor to photochemical reactions, such as photooxidation, due to its longer lifetime compared to the singlet state. nih.gov

Table 1: Key Photophysical Processes in Substituted Anthracenes

| Process | Description | Initial State | Final State | Significance |

|---|---|---|---|---|

| Absorption | Excitation of the molecule by a photon. | Ground Singlet (S₀) | Excited Singlet (S₁) | Initiates all photochemical and photophysical events. |

| Fluorescence | Radiative decay from the excited singlet state. | Excited Singlet (S₁) | Ground Singlet (S₀) | A primary de-excitation pathway, responsible for light emission. |

| Intersystem Crossing (ISC) | Non-radiative, spin-forbidden transition between states of different multiplicity. | Excited Singlet (S₁) | Excited Triplet (T₁) | Populates the long-lived triplet state, enabling phosphorescence and certain photoreactions. |

| Phosphorescence | Radiative decay from the excited triplet state. | Excited Triplet (T₁) | Ground Singlet (S₀) | A long-lived emission, typically much weaker than fluorescence at room temperature. |

Interfacial Electron Transfer Processes Involving this compound

**3.2.1. Dye-Semiconductor Nanoparticle Interactions (e.g., TiO₂) **

This compound can function as a photosensitizer when adsorbed onto the surface of wide-bandgap semiconductor nanoparticles like titanium dioxide (TiO₂). benicewiczgroup.comscielo.br In this role, 9-AAA absorbs photons of light that the semiconductor itself cannot (i.e., visible light), initiating a process of charge separation that is central to applications like dye-sensitized solar cells (DSSCs). sigmaaldrich.comnih.gov The process begins with the photoexcitation of the 9-AAA molecule to its excited state. scielo.br From this excited state, an electron is injected into the conduction band of the TiO₂ nanoparticle, leaving the dye molecule in an oxidized state. scielo.brmdpi.com

Table 2: Fundamental Steps of Dye Sensitization at the 9-AAA/TiO₂ Interface

| Step | Process Description | Result |

|---|---|---|

| 1. Adsorption | The carboxylic acid group of 9-AAA binds to the surface of the TiO₂ nanoparticle. | Formation of a stable dye-semiconductor interface. |

| 2. Photoexcitation | The adsorbed 9-AAA molecule absorbs a photon, promoting an electron to a higher energy level (S₁). | Formation of the excited state, 9-AAA*. |

| 3. Electron Injection | The excited electron is transferred from 9-AAA* into the conduction band (CB) of the TiO₂. | Generation of an oxidized dye molecule (9-AAA⁺) and an electron in the TiO₂ CB. |

| 4. Regeneration | The oxidized dye is reduced back to its ground state by a redox mediator (e.g., I⁻/I₃⁻) in the electrolyte. | 9-AAA is ready for another excitation cycle. |

Influence of Binding Modes on Electron Transfer Kinetics

The rate of interfacial electron transfer from an excited dye molecule to a semiconductor is critically dependent on the electronic coupling between the donor (dye) and acceptor (semiconductor), which is dictated by the binding mode and distance. scielo.brcore.ac.uk For this compound, the carboxylic acid moiety serves as the binding anchor to the TiO₂ surface. The specific coordination of this group—for instance, whether it binds in a monodentate, bidentate chelating, or bidentate bridging fashion—determines the proximity and orbital overlap between the dye's highest occupied molecular orbital (HOMO)/lowest unoccupied molecular orbital (LUMO) and the semiconductor's electronic bands. x-mol.comescholarship.org

Studies on different dye-semiconductor systems have shown that electron transfer rates can vary by orders of magnitude depending on the binding motif. escholarship.org A binding mode that ensures strong electronic coupling and a short donor-acceptor distance will facilitate rapid and efficient electron injection. core.ac.uk Conversely, a weaker or more distant binding interaction results in slower kinetics. core.ac.ukescholarship.org The kinetics of the reverse reaction, charge recombination (where the injected electron returns to the oxidized dye), is also profoundly affected by the binding geometry. escholarship.org Therefore, controlling the binding mode of 9-AAA on the TiO₂ surface is a key strategy for optimizing the efficiency of charge injection while minimizing charge recombination, ultimately enhancing the performance of the photosensitized system.

Table 3: Impact of Binding Characteristics on Electron Transfer (ET) Kinetics

| Binding Characteristic | Influence on ET Kinetics | Rationale |

|---|---|---|

| Strong Electronic Coupling | Increases forward ET rate | Enhanced overlap of donor and acceptor wavefunctions facilitates electron tunneling. scielo.br |

| Short Donor-Acceptor Distance | Increases forward ET rate | The probability of electron transfer decays exponentially with distance. core.ac.uk |

| Specific Anchoring Geometry | Modulates both forward and back ET rates | Different geometries (e.g., bidentate vs. monodentate) alter the electronic coupling and reorganization energy, affecting the rates of both productive injection and lossy recombination. x-mol.comescholarship.org |

| Presence of Insulating Spacers | Decreases ET rate | Increases the distance between the dye chromophore and the semiconductor surface, hindering electron injection. core.ac.uk |

Photostability and Photodegradation Pathways

Mechanisms of Photooxidation

Anthracene and its derivatives, including this compound, are susceptible to photooxidation, a primary pathway for their photodegradation. acs.orgplos.org The mechanism is widely understood to proceed via a Type II photosensitized process involving singlet oxygen (¹O₂). plos.orgnih.gov The process is initiated when the 9-AAA molecule, after being excited to its triplet state (T₁), transfers its energy to ground-state molecular oxygen (³O₂), which is a triplet diradical. nih.gov This energy transfer produces the highly reactive singlet oxygen. plos.org

Singlet oxygen then acts as a powerful dienophile, attacking the electron-rich central ring of the anthracene core in a [4+4] or, more commonly, a [4+2] cycloaddition reaction. plos.org This reaction forms an unstable intermediate known as a 9,10-endoperoxide. plos.orgnih.gov This endoperoxide is often the pivotal species in the degradation cascade. researchgate.net It can subsequently undergo further thermal or photochemical reactions, leading to the cleavage of C-O and C-C bonds and the formation of various secondary decomposition products, ultimately resulting in the loss of the characteristic anthracene chromophore and its photophysical properties. plos.orgresearchgate.net

Strategies for Enhanced Photoprotection within Microenvironments

A key strategy to improve the utility of photosensitive molecules like this compound is to enhance their photostability by isolating them from reactive species, such as molecular oxygen. acs.org This can be achieved by encapsulating the molecule within protective microenvironments. acs.orgresearchgate.net It has been demonstrated that the photooxidation of 9-AAA is dramatically reduced when it is bound within the microenvironment of transport proteins like human serum albumin (HSA) and bovine serum albumin (BSA). acs.orgresearchgate.net The protein structure provides a physical barrier that limits the access of oxygen to the excited anthracene chromophore, thereby inhibiting the formation of the endoperoxide intermediate. acs.org

The binding of 9-AAA to these proteins is strong, with high association constants, indicating the formation of stable complexes. acs.org Besides proteins, other supramolecular hosts such as cyclodextrins and micelles are well-known for their ability to encapsulate guest molecules, enhancing their stability against degradation. nih.govnih.govmdpi.com The hydrophobic cavity of a cyclodextrin (B1172386) or the core of a micelle can provide a shielded environment for the anthracene moiety of 9-AAA, protecting it from external reactants in the bulk solution and thereby extending its functional lifetime. nih.govscirp.org

Table 4: Experimentally Determined Binding Constants (K_B) for this compound with Serum Albumins

| Protein | Binding Site(s) | Binding Constant (K_B) in M⁻¹ | Reference |

|---|---|---|---|

| Human Serum Albumin (HSA) | Site I / Site II | 4.57 x 10⁴ / 1.45 x 10⁶ | acs.org |

| Bovine Serum Albumin (BSA) | Site I / Site II | 1.44 x 10⁴ / 1.20 x 10⁶ | acs.org |

| Human α-acid Glycoprotein (B1211001) (HAAG) | One | 2.3 x 10⁶ | acs.org |

| Bovine α-acid Glycoprotein (BAAG) | One | 2.4 x 10⁶ | acs.org |

Supramolecular Interactions and Bio Conjugation of 9 Anthraceneacetic Acid

Binding Interactions with Biological Macromolecules

The binding of 9-anthraceneacetic acid to plasma proteins has been characterized through various spectroscopic techniques. nih.gov Minor shifts in the UV-vis absorption spectrum of the compound when in the presence of these proteins are indicative of the formation of complexes. acs.orgacs.org

This compound demonstrates significant binding affinity for both Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). nih.gov Serum albumin is the most abundant transport protein in the blood, responsible for carrying a wide variety of endogenous and exogenous substances. mdpi.comnih.gov The interaction of this compound with these proteins is primarily studied through fluorescence titration, which shows a decrease in the compound's fluorescence intensity upon the addition of increasing amounts of either HSA or BSA. nih.govacs.orgacs.org The binding constants (KB) determined from these titrations indicate a strong association. For HSA, two distinct binding constants have been identified: 4.57 x 10⁴ M⁻¹ and 1.45 x 10⁶ M⁻¹. nih.govacs.org Similarly, for BSA, the binding constants are 1.44 x 10⁴ M⁻¹ and 1.20 x 10⁶ M⁻¹. nih.govacs.org The presence of two different constants for each serum albumin suggests the existence of multiple binding sites with varying affinities. nih.govacs.org

Alpha-1-acid glycoprotein (B1211001) (AGP or AAG), another significant plasma protein, also binds with this compound. nih.govnih.govwikipedia.org Like serum albumins, this interaction can be monitored by observing changes in the fluorescence of the anthracene (B1667546) derivative. nih.gov The binding constants for Human Alpha-Acid Glycoprotein (HAAG) and Bovine Alpha-Acid Glycoprotein (BAAG) are notably high, calculated to be 2.3 x 10⁶ M⁻¹ and 2.4 x 10⁶ M⁻¹, respectively. nih.govacs.org Unlike serum albumins, the analysis of binding to AAGs points towards the presence of a single primary binding site. nih.govacs.org

Investigations into the stoichiometry of the complexes formed between this compound and these transport proteins have consistently revealed a 1:1 ratio. nih.govacs.orgacs.org This means that one molecule of this compound binds to a single protein molecule.

For serum albumins (HSA and BSA), which are known to have several distinct binding locations, the specific sites of interaction have been identified. nih.govmdpi.commdpi.com These proteins have two principal drug-binding sites, commonly referred to as Sudlow's Site I and Site II. mdpi.com Displacement experiments using site-specific markers have confirmed that this compound binds to both of these sites. nih.govacs.org Warfarin, a known Site I binder, and ibuprofen, a Site II binder, were used in these experiments to compete with this compound for binding, confirming the compound's ability to associate with both locations. nih.govacs.org In contrast, similar analyses for human and bovine alpha-acid glycoproteins indicated the presence of only one significant binding site for the compound. nih.govacs.org

| Protein | Binding Site | Binding Constant (KB) [M⁻¹] | Source |

|---|---|---|---|

| Human Serum Albumin (HSA) | Site I | 4.57 x 10⁴ | nih.govacs.org |

| Site II | 1.45 x 10⁶ | nih.govacs.org | |

| Bovine Serum Albumin (BSA) | Site I | 1.44 x 10⁴ | nih.govacs.org |

| Site II | 1.20 x 10⁶ | nih.govacs.org | |

| Human α-Acid Glycoprotein (HAAG) | Single Site | 2.3 x 10⁶ | nih.govacs.org |

| Bovine α-Acid Glycoprotein (BAAG) | Single Site | 2.4 x 10⁶ | nih.govacs.org |

Effect of Microenvironment on Excited State Properties

The binding of a molecule within the pocket of a protein creates a unique microenvironment that can significantly alter its physical and chemical properties. nih.gov This is particularly evident in the excited state behavior of this compound upon binding. nih.gov

When this compound enters the binding pocket of a protein, its conformational freedom becomes restricted. nih.govnih.gov This confinement within the hydrophobic interior of the protein leads to notable changes in its photophysical properties. nih.gov One major effect is the significant lengthening of the lifetime of its triplet excited state. nih.govacs.org Laser flash photolysis experiments have shown that the triplet lifetime (τT) can increase by up to 50-fold when the molecule is encapsulated within the protein compared to when it is in a simple phosphate-buffered saline solution. nih.govacs.org This dramatic increase is attributed to the protective nature of the binding pocket, which shields the excited molecule from deactivation by external quenchers like oxygen or another molecule of the acid itself. nih.govacs.orgacs.org Furthermore, the presence of two different triplet lifetimes for the compound when bound to serum albumins provides additional evidence for the two distinct binding sites (Site I and Site II), each providing a slightly different microenvironment. nih.govacs.org In contrast, only a single triplet lifetime value is observed for the complexes with alpha-acid glycoproteins, consistent with the presence of a single binding site. nih.govacs.org

| Environment | Number of Triplet Lifetimes Detected | Observation | Source |

|---|---|---|---|

| Phosphate-Buffered Saline (PBS) | N/A (Multiple transient species) | Rapid deactivation of excited state. | nih.govacs.org |

| Serum Albumins (HSA/BSA) | Two | Corresponds to two distinct binding sites (Site I and Site II) with significant lifetime enhancement. | nih.govacs.org |

| α-Acid Glycoproteins (HAAG/BAAG) | One | Corresponds to a single binding site with significant lifetime enhancement. | nih.govacs.org |

The properties of triplet excited states are highly dependent on their immediate surroundings, making them excellent probes for the microenvironments within protein binding pockets. nih.gov In the case of this compound, the protein complex effectively manages the energy of the excited state. nih.gov In an aqueous solution, laser excitation leads to the formation of several transient species. nih.govacs.org However, when bound to a protein, only the triplet excited state is detected, indicating that the protein environment favors this pathway over others that might involve ionic species. nih.govacs.orgnih.gov This stabilization of a specific excited state is a form of energy management, where the protein structure directs the dissipation of energy. The extended lifetime of this triplet state within the complex demonstrates the efficiency of the protein pocket in isolating the guest molecule, thereby influencing its subsequent reactivity and energy transfer processes. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for 9 Anthraceneacetic Acid Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed insights into the static properties of 9-Anthraceneacetic acid, such as its electronic configuration and molecular structure.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of anthracene (B1667546) and its derivatives is characterized by distinct absorption bands in the ultraviolet region, which correspond to π → π* transitions within the conjugated anthracene core.

The absorption spectrum of a closely related compound, anthracene-9-carboxylic acid, exhibits characteristic absorption bands that are representative of the 9-substituted anthracene chromophore. Typically, these spectra show a series of well-defined vibronic bands in the range of 300-400 nm. These structured bands are a hallmark of the anthracene moiety and correspond to transitions to different vibrational levels of the first electronically excited singlet state (S₁). A less intense band is also observed at shorter wavelengths, typically around 250 nm, which is attributed to a transition to a higher energy excited singlet state (S₂). The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituent at the 9-position.

| Compound | Solvent | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| Anthracene | Cyclohexane (B81311) | 356 nm, 375 nm | 9,700 M-1cm-1 at 356.2 nm |

| 9-Anthracenecarboxylic acid | Ethanol | ~254 nm, ~345 nm, ~362 nm, ~382 nm | Data not available |

Fluorescence spectroscopy is a powerful tool for studying the emissive properties of molecules. Following excitation to a higher electronic state, this compound can relax to the ground state by emitting a photon. This emission, known as fluorescence, typically occurs from the lowest vibrational level of the first excited singlet state (S₁).

The fluorescence spectrum of this compound is expected to be a mirror image of its absorption spectrum, displaying a similar vibronic structure. The emission is characteristically in the blue region of the visible spectrum. For instance, 9-vinyl anthracene, a related compound, shows an emission peak at 427 nm when excited at 368 nm aatbio.com. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is an important parameter that quantifies the efficiency of the fluorescence process. For anthracene itself, the fluorescence quantum yield is 0.36 in cyclohexane .

| Compound | Solvent | Excitation Maxima (λex) | Emission Maxima (λem) | Stokes Shift |

|---|---|---|---|---|

| Anthracene | Cyclohexane | 356 nm | 397 nm | 41 nm |

| 9-Vinyl Anthracene | Not specified | 368 nm | 427 nm | 59 nm |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.

In the ¹H NMR spectrum of a closely related compound, anthracene-9-carboxylic acid, the aromatic protons of the anthracene ring system typically appear as a complex series of multiplets in the downfield region, usually between 7.5 and 8.5 ppm. The proton at the 10-position is often the most deshielded due to the anisotropic effect of the adjacent aromatic rings. The protons at positions 1, 4, 5, and 8 are also typically found at lower field compared to the protons at positions 2, 3, 6, and 7. The methylene (B1212753) protons of the acetic acid group would be expected to appear as a singlet further upfield.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The quaternary carbons of the anthracene core, particularly C-9 and the carbons at the ring junctions, will have distinct chemical shifts. The carboxyl carbon of the acetic acid moiety would be expected to appear at the most downfield position, typically around 170-180 ppm.

| Nucleus | Compound | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Anthracene-9-carboxylic acid | 7.5 - 8.5 | Aromatic protons |

| ¹H | This compound | ~4.0 - 5.0 | Methylene protons (-CH₂COOH) |

| ¹³C | This compound | 120 - 140 | Aromatic carbons |

| ¹³C | This compound | ~40 - 50 | Methylene carbon (-CH₂COOH) |

| ¹³C | This compound | ~170 - 180 | Carboxyl carbon (-COOH) |

Time-Resolved and Ultrafast Spectroscopic Approaches

Time-resolved spectroscopic techniques are essential for investigating the dynamic processes that occur in this compound following photoexcitation, providing insights into the lifetimes and decay pathways of its excited states.

Transient absorption spectroscopy is a pump-probe technique that allows for the observation of short-lived excited states. An ultrashort laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the absorption of the transient species. By varying the time delay between the pump and probe pulses, the evolution of the excited states can be monitored on timescales ranging from femtoseconds to nanoseconds.

Upon photoexcitation of anthracene derivatives, the initially formed singlet excited state (S₁) can undergo several processes, including fluorescence, intersystem crossing to the triplet state (T₁), or internal conversion. Femtosecond transient absorption spectroscopy can directly observe the decay of the S₁ state and the formation of the T₁ state. The transient absorption spectrum of the S₁ state often shows a broad absorption in the visible region. The T₁ state also has a characteristic absorption spectrum, which can be used to monitor its formation and decay. Nanosecond transient absorption is particularly useful for studying the longer-lived triplet states, which can have lifetimes in the microsecond to millisecond range.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the lifetime of fluorescent states. The sample is excited by a high-repetition-rate pulsed laser, and the time difference between the laser pulse and the arrival of the first fluorescence photon at a detector is measured. By collecting the arrival times of many photons, a histogram is constructed that represents the fluorescence decay profile.

The fluorescence lifetime (τ) is a characteristic property of a fluorophore and is sensitive to its local environment. For many anthracene derivatives, fluorescence lifetimes are typically in the nanosecond range. For example, the fluorescence lifetime of 2-naphthol, a related aromatic compound, is around 3.4 ns researchgate.net. The decay is often mono-exponential, but in some cases, multi-exponential decays can be observed, indicating the presence of different emitting species or complex excited-state processes. TCSPC is a powerful tool for investigating factors that can quench the fluorescence of this compound, such as interactions with other molecules or changes in the solvent environment.

| Compound | Technique | Typical Lifetime (τ) |

|---|---|---|

| Anthracene Derivatives | TCSPC | 1 - 20 ns |

| 2-Naphthol | TCSPC | 3.4 ns |

Electrochemical and Other Analytical Techniques

Advanced analytical methodologies are crucial for characterizing this compound, determining its purity, and understanding its structural properties. Techniques such as voltammetry, chromatography, and X-ray crystallography provide invaluable insights into its electrochemical behavior, separation science, and solid-state architecture.

Voltammetric Analysis

While specific voltammetric studies on this compound are not extensively documented, the electrochemical behavior of the parent anthracene core and its derivatives has been investigated, offering a predictive framework. The electrochemistry is dominated by the anthracene moiety, which is known to undergo redox processes.

Cyclic voltammetry (CV) of anthracene films on glassy carbon electrodes in aqueous electrolytes demonstrates the characteristic oxidation and reduction peaks associated with the aromatic system researchgate.net. The substitution on the anthracene ring significantly influences the redox potentials. For instance, studies comparing anthracene with its methylated derivatives show shifts in these potentials due to the electronic effects of the substituents researchgate.net.

Research on related compounds like 9-nitroanthracene (B110200) provides further insight into applicable analytical techniques. Methods such as differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV) at a hanging mercury drop electrode (HMDE) have been optimized for the determination of trace amounts of this derivative researchgate.net. These sensitive techniques suggest that similar methods could be developed for this compound, potentially for quantification in various matrices. The electrochemical reduction of anthrone (B1665570) to form anthracene-9-carboxylic acid, a closely related structure, has also been studied using cyclic voltammetry, elucidating the mechanism of carboxylation at the 9-position researchgate.net.

Table 1: Voltammetric Conditions for Analysis of Anthracene Derivatives

| Compound | Technique | Working Electrode | Electrolyte/Solvent | Key Findings |

| Anthracene Film | Cyclic Voltammetry (CV) | Glassy Carbon | 0.1 M KCl in water | Characterization of redox peaks of the core aromatic system researchgate.net. |

| 9-Nitroanthracene | DPV, AdSV | Hanging Mercury Drop (HMDE) | Britton-Robinson buffer – methanol (B129727) mixture | Enables determination at nanomolar and sub-nanomolar concentrations researchgate.net. |

| Anthrone | Cyclic Voltammetry (CV) | Glassy Carbon | Not Specified | Investigated the electroreduction behavior in the context of electrocarboxylation researchgate.net. |

Chromatographic Methods (e.g., Liquid Chromatography) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound and its analogues, primarily for purity assessment and monitoring the progress of chemical reactions. The methods are typically based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.

For compounds structurally similar to this compound, such as 9,10-anthraquinone-2-carboxylic acid, detailed HPLC methods have been developed. A common setup involves a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often acidified with phosphoric acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape researchgate.net. Detection is commonly performed using a UV-Vis detector at a wavelength where the anthracene chromophore exhibits strong absorbance, such as 250 nm or 256 nm researchgate.netugm.ac.id. Method validation studies for related analytes have demonstrated excellent linearity, low limits of detection (LOD) and quantification (LOQ), and high precision, confirming the reliability of HPLC for quantitative analysis ugm.ac.idresearchgate.net.

Furthermore, the inherent fluorescence of the anthracene core can be exploited. Anthracene-based derivatizing agents, such as 9-chloromethylanthracene, are used to tag other non-fluorescent carboxylic acids, allowing for highly sensitive detection by fluorescence detectors nih.govunco.edu. This principle can be inverted to monitor reactions involving this compound, where changes in its concentration or its conversion to a product can be tracked with high sensitivity.

Table 2: Exemplary HPLC Method Parameters for Anthracene-Related Carboxylic Acids

| Analyte | Column | Mobile Phase | Flow Rate | Detection | Retention Time |

| 9,10-Anthraquinone | Inertsil ODS-3 (4.6 x 150 mm) | Acetonitrile:Distilled Water (1:1 v/v) | 1.25 mL/min | UV at 250 nm | 11.4-11.6 min ugm.ac.id |

| 9,10-Anthraquinone-2-Carboxylic Acid | Lichrospher 100RP-18 | 0.4% Phosphoric Acid:Acetonitrile (7:3) / Methanol = 45:55 | 1.2 mL/min | UV at 256 nm | Not Specified researchgate.net |

X-ray Crystallography for Solid-State Structure

Studies on 9-anthracenecarboxylic acid reveal that it crystallizes in the centrosymmetric space group P2(1)/n nih.gov. A dominant feature of its crystal packing is the formation of hydrogen-bonded cyclic dimers, where the carboxylic acid groups of two molecules interact head-to-head nih.gov. The anthracene core itself is nearly planar. A significant conformational feature is the large dihedral angle between the plane of the carboxyl group and the plane of the anthracene core, measured at 54.87° nih.gov. This twisted conformation is a result of steric hindrance between the carboxylic acid group and the peri-hydrogens on the anthracene ring.

Detailed crystallographic data, including unit cell dimensions and refinement parameters, have been reported for co-crystals of 9-anthracenecarboxylic acid, further illustrating its structural properties and interaction motifs researchgate.net. This body of work establishes a strong foundation for understanding the solid-state behavior of this compound.

Table 3: Crystallographic Data for 9-Anthracenecarboxylic Acid Co-Crystal (ACA-BPEE)

| Parameter | Value |

| Chemical Formula | C₃₄H₂₄N₂O₄ |

| Formula Weight | 524.55 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.064(3) |

| b (Å) | 10.158(2) |

| c (Å) | 20.089(4) |

| β (°) | 102.05(3) |

| Volume (ų) | 2603.6(9) |

| Z | 4 |

| R-factor (%) | 5.38 |

| Data sourced from a study on co-crystals of 9-anthracenecarboxylic acid (ACA) with 1,2-bis(4-pyridyl)ethylene (BPEE) researchgate.net. |

Computational and Theoretical Investigations of 9 Anthraceneacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of 9-Anthraceneacetic acid. These calculations provide a detailed picture of the molecule's orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been employed to determine the geometric parameters and ground-state energies of anthracene (B1667546) and its derivatives, including those with carbonyl and carboxyl groups at the 9-position mdpi.com. These studies are crucial for understanding the degree of conjugation between the anthracene core and the acetic acid substituent mdpi.com.

For instance, theoretical studies on related anthracene derivatives have utilized DFT to analyze bond lengths, atomic charges, and frontier molecular orbitals (HOMO and LUMO) mdpi.comnih.gov. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's chemical reactivity and stability. In a study on a donor-acceptor complex involving an anthracene derivative, DFT calculations were used to determine an energy gap of 3.6463 eV acs.org. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack acs.orgalfachemic.com.

Table 1: Selected DFT-Calculated Properties for Anthracene Derivatives

| Property | Value/Observation | Significance |

|---|---|---|

| Energy Gap (∆E) | 3.6463 eV (for a related complex) acs.org | Indicates chemical reactivity and stability. |

| Bond Lengths | Varying with substitution mdpi.com | Reflects the degree of conjugation. |

| Molecular Electrostatic Potential | Shows electron-rich and deficient zones acs.org | Predicts reactive sites. |

The photophysical properties of this compound are governed by its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited-state energies and absorption wavelengths mdpi.com.

Changes in the emission spectra of the closely related 9-Anthracenecarboxylic acid (9-ACA) have been attributed to several factors, including structural reorganization of the carboxylic acid group relative to the anthracene ring in the excited state researchgate.net. For some anthracene dicarboxylic acids, theoretical calculations have revealed significant changes in geometry between the ground and excited states. For example, in 9,10-anthracene dicarboxylic acid, the dihedral angle between the carboxylic acid group and the anthracene plane was found to decrease from 56.6° in the ground state to 27.7° in the first excited state, accompanied by a puckering of the anthracene moiety researchgate.net. Such conformational changes in the excited state are crucial for understanding the fluorescence and photochemical behavior of these compounds.

Table 2: Ground and Excited State Geometries of a Related Anthracene Dicarboxylic Acid

| State | Dihedral Angle (Carboxyl Group vs. Anthracene Plane) |

|---|---|

| Ground State | 56.6° researchgate.net |

| First Excited State | 27.7° researchgate.net |

Molecular Dynamics Simulations of Supramolecular Assemblies

While specific molecular dynamics simulations for this compound are not extensively documented in the provided context, the principles of its supramolecular assembly can be inferred from studies on related anthracene derivatives. The planar, aromatic structure of the anthracene core, combined with the hydrogen-bonding capability of the carboxylic acid group, predisposes this compound to form ordered supramolecular structures.

Studies on the self-assembly of 9-anthracene carboxylic acid on silver surfaces have revealed the formation of various ordered phases, including belt and kagome structures mdpi.comnih.gov. This structural diversity arises from a complex interplay of intermolecular forces (like hydrogen bonding and π-π stacking) and molecule-substrate interactions mdpi.comnih.gov. Theoretical studies on the supramolecular arrangements of other anthracene derivatives have utilized methods like natural bonding orbital analysis to investigate the stability of these interactions researchgate.net. These computational approaches help in understanding how individual molecules organize into larger, functional assemblies, which is critical for applications in materials science and nanotechnology.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Similarity Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in medicinal chemistry for predicting the activity of new compounds.

The development of QSAR models is a common goal to predict the in vitro or in vivo activity of molecules based on their structural features, also known as molecular descriptors researchgate.netmsu.edu. For a class of compounds like anthracene derivatives, QSAR can be a powerful tool to guide the design of molecules with enhanced biological activities msu.edu.

The process typically involves generating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model rsc.orgnih.gov. While specific QSAR models for this compound are not detailed in the provided search results, the general methodology is well-established. For instance, a QSAR study on anthraquinone (B42736) derivatives was conducted to model their properties mdpi.com. Such models, once validated, can be used to screen virtual libraries of related compounds to identify promising candidates for further experimental investigation researchgate.net.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For anthracene derivatives with substituents at the 9-position, a key conformational feature is the rotational barrier of the substituent relative to the anthracene ring. DFT calculations on anthracene dicarboxylic acids have been used to estimate these rotational barriers researchgate.net. For example, the barrier for carboxyl group rotation was found to be lower for 1,4-ADCA (5.5 kcal/mol) than for 2,6-ADCA (8 kcal/mol) in the ground state researchgate.net. The dihedral angle between the substituent and the aromatic plane is a critical parameter determined in such analyses researchgate.net. Understanding the potential energy surface, which describes the energy of a molecule as a function of its geometry, is essential for predicting the most likely conformations and their relative populations. While a full nine-dimensional potential energy surface has been computed for simpler systems, the principles can be applied to understand the conformational landscape of more complex molecules like this compound ucl.ac.ukresearchgate.netrsc.org.

Advanced Applications and Functional Materials Derived from 9 Anthraceneacetic Acid

Development of Chemosensors and Biosensors

The intense fluorescence of the anthracene (B1667546) moiety serves as a powerful signaling mechanism in the design of chemosensors and biosensors. By coupling the 9-Anthraceneacetic acid framework with specific recognition units, scientists can create highly sensitive and selective probes for a variety of analytes.

Fluorescence-based sensing relies on predictable changes in the emission properties of a fluorophore upon interaction with a target analyte. For sensors derived from this compound, several key design principles are employed to translate a binding event into a measurable optical signal. These mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Aggregation-Induced Emission (AIE).

Photoinduced Electron Transfer (PET): PET sensors are typically designed with a fluorophore (the anthracene unit) linked to a receptor that can donate or accept an electron. In the absence of the target analyte, the receptor can engage in an electron transfer process with the excited fluorophore, quenching its fluorescence. Upon binding the analyte, the electron transfer process is inhibited, leading to a "turn-on" of the fluorescence signal. Anthracene-boronic acid esters have been developed as PET sensors for detecting trace amounts of water in organic solvents.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between two chromophores—a donor and an acceptor—when they are in close proximity (typically 1-10 nm). google.com In a FRET-based sensor, the anthracene moiety can act as either the donor or the acceptor. The binding of an analyte can induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and changing the ratio of donor-to-acceptor emission intensity. This ratiometric sensing capability is a significant advantage of FRET-based probes. laszlofrazer.com

Aggregation-Induced Emission (AIE): Conventional fluorophores often suffer from fluorescence quenching at high concentrations or in the solid state, a phenomenon known as aggregation-caused quenching (ACQ). In contrast, AIE luminogens are molecules that are weakly emissive in dilute solutions but become highly fluorescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. Anthracene derivatives have been synthesized that exhibit AIE properties, making them suitable for developing sensors that respond to changes in aggregation state, for instance, in detecting nitroaromatic compounds in aqueous media. researchgate.net

Table 1: Comparison of Fluorescence-Based Sensing Principles

| Design Principle | Mechanism | Typical Signal Output | Key Advantage |

|---|---|---|---|

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer between a receptor and the anthracene fluorophore, modulating fluorescence quenching. | "Turn-on" or "Turn-off" intensity change. | High sensitivity and simple design. |

| Förster Resonance Energy Transfer (FRET) | Analyte-induced proximity changes between a donor and acceptor fluorophore alter the efficiency of non-radiative energy transfer. google.com | Ratiometric change in donor/acceptor emission intensity. | Ratiometric detection minimizes environmental interference. laszlofrazer.com |

| Aggregation-Induced Emission (AIE) | Analyte interaction induces aggregation, restricting intramolecular motion and enhancing fluorescence emission. | Strong fluorescence enhancement upon aggregation. | High signal-to-noise ratio in aggregated or solid states. acs.org |

While less common than fluorescence-based methods, derivatives of anthracene can also be integrated into electrochemical sensor architectures. In this context, the anthracene moiety acts as an electroactive species whose redox properties are modulated by interaction with an analyte or as a structural component to enhance sensor performance.

Research has demonstrated the development of an electrochemical sensor for the quantitative determination of Anthracene-9-carboxylic acid (a closely related compound) using a glassy carbon electrode modified with an electropolymerized film of 5-amino-1,3,4-thiadiazole-2-thiol. rsc.org This modified electrode exhibited enhanced stability, reproducibility, and a higher electrochemical response to the anthracene derivative due to the large surface area and favorable electronic properties of the polymer film. rsc.org The sensor operated with a linear detection range from 7.0 × 10⁻⁸ M to 1.1 × 10⁻⁶ M and achieved a low detection limit of 1.2 × 10⁻⁸ M. rsc.org Such platforms leverage the electrochemical oxidation of the anthracene core for detection. mdpi.com

Integration in Organic Optoelectronic Devices

The rigid, planar, and highly conjugated structure of anthracene makes its derivatives, including those of this compound, essential building blocks for organic optoelectronic devices. Their high fluorescence quantum yields, thermal stability, and tunable energy levels are critical for creating efficient and durable materials. researchgate.netresearchgate.net

Anthracene derivatives are foundational as electronic fluorescent materials due to their intrinsic ability to emit light efficiently, typically in the blue region of the spectrum. researchgate.net The functionalization at the 9- and 10-positions of the anthracene core is a key strategy for tuning the material's properties. mdpi.com The acetic acid group in this compound provides a reactive handle for synthesizing more complex molecules, allowing for the modification of solubility, molecular packing in the solid state, and frontier molecular orbital energy levels. mdpi.com These modifications are crucial for optimizing charge transport and luminescence in thin-film devices. mdpi.com

Singlet fission is a process in organic materials where a singlet exciton (B1674681), generated by the absorption of a single photon, is converted into two lower-energy triplet excitons. mdpi.com This phenomenon holds the potential to significantly increase the theoretical efficiency of solar cells beyond the Shockley-Queisser limit. mdpi.com The singlet fission process was first discovered in anthracene. mdpi.com

For singlet fission to be energetically favorable, the energy of the singlet state (E(S₁)) should be approximately twice the energy of the triplet state (E(T₁)) or greater. Research on anthracene derivatives aims to engineer molecules that meet this criterion while having triplet energies suitable for sensitizing semiconductors like silicon (bandgap ~1.1 eV). aip.org

Table 2: Selected Anthracene Derivatives in Singlet Fission Research

| Compound | Key Findings | Reference |

|---|---|---|

| 9,10-dicyanoanthracene (DCA) | Identified as a singlet fission candidate with a high triplet energy of 1.54 eV, though fission occurs from a hot singlet exciton state. | aip.org |

| TIPS-anthracene | Shows evidence for singlet fission in thin films with a triplet energy of 1.37 eV, making it a candidate for coupling with silicon photovoltaics. However, the observed triplet yield is low (19%) due to competing non-radiative decay pathways. | rsc.orgnih.gov |

| 9,10-bis(phenylethynyl)anthracene (BPEA) | Demonstrates efficient singlet fission in polycrystalline thin films with a triplet yield of 180 ± 20%, making it a promising material for enhancing solar cell performance. acs.orgnih.gov | chemrxiv.org |

Anthracene derivatives are among the most important and widely utilized materials in the field of Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org Their versatility allows them to be employed in various roles within the device architecture.

Emitting Materials: Due to their high photoluminescence quantum yields, anthracene-based molecules are frequently used as emitters, particularly for generating deep-blue light, which is crucial for full-color displays. rsc.orgrsc.org The rigid structure helps in achieving high color purity.

Host Materials: Derivatives can be engineered to have high triplet energies, making them excellent host materials for phosphorescent emitters. The anthracene host can efficiently transfer energy to the phosphorescent guest dopant. nbinno.com

The modification of the anthracene core at the 9- and 10-positions is a common strategy to enhance thermal stability and tune the electroluminescent performance for specific OLED applications. google.comrsc.org

Biological and Biomedical Research Applications

The rigid, planar, and fluorescent nature of the anthracene nucleus makes this compound and its derivatives valuable scaffolds in biological and biomedical research. pharmacyfreak.com These molecules are being investigated for a range of applications, from influencing physiological pathways to serving as components in advanced diagnostic and therapeutic systems.

Investigational Roles as Auxin-like Growth Regulators

Auxins are a critical class of phytohormones that regulate nearly every aspect of plant growth and development. nih.gov The most studied auxin, indole-3-acetic acid (IAA), and other natural auxins like phenylacetic acid (PAA), are known to influence processes such as cell elongation, root formation, and responses to environmental stimuli. nih.govmdpi.com The investigation of synthetic compounds for auxin-like or anti-auxin activity is a significant area of research for developing new tools to manipulate plant growth. researchgate.net While the chemical structure of this compound shares some general features with natural auxins, such as an aromatic ring and an acetic acid side chain, detailed studies investigating its specific role as an auxin-like growth regulator are not extensively documented in current research literature.

Potential in Targeted Delivery Systems and Molecular Probes

The unique photophysical properties of the anthracene core are central to its application in developing advanced materials for medicine. Anthracene derivatives are widely explored as fluorescent probes and labels for bioassays due to their ability to emit light upon excitation and their sensitivity to the local environment. pharmacyfreak.commdpi.com

Molecular Probes: The fluorescence of anthracene derivatives can be harnessed for bioimaging and as molecular probes. mdpi.comrsc.org For example, modifications to the anthracene ring can yield compounds with lipophilic properties, allowing them to probe biological systems like cell membranes. mdpi.com Furthermore, derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) show significant solvatofluorochromic effects, meaning their fluorescence changes with solvent polarity, making them potentially useful as molecular probes for mapping cellular environments. nih.gov

Targeted Drug Delivery: The anthracene moiety has been incorporated into sophisticated nanocomposites for targeted drug delivery and therapy. rsc.org Researchers have designed anthracene-functionalized micelles that can be crosslinked using UV light, which in turn can be generated from near-infrared (NIR) irradiation via upconversion nanoparticles (UCNPs). rsc.org This crosslinking creates a more stable vehicle for drug cargo, allowing for sustained release. This strategy provides a platform for achieving enhanced phototherapy in biomedical applications. rsc.org

One such system combines imaging and therapy by incorporating a photosensitizer (IR780) and an MRI contrast agent into the nanocomposite. rsc.org The system is designed for bimodal imaging-guided phototherapy with enhanced drug retention. rsc.org

| Component | Function | Reference |

|---|---|---|

| Anthracene-functionalized polymer | Forms the core micelle structure; enables NIR-induced crosslinking for sustained drug release. | rsc.org |

| Upconversion Nanoparticles (UCNPs) | Convert incoming near-infrared (NIR) light to UV light to trigger anthracene crosslinking. | rsc.org |

| IR780 | A photosensitizer for photothermal and photodynamic therapy; also used for fluorescence imaging. | rsc.org |

| TEMPO (2,2,6,6-tetramethyl-piperidineoxyl) | A nitroxide-based MRI contrast agent for real-time diagnostic imaging. | rsc.org |

Evaluation of Bioactivity in Specific Biological Pathways (e.g., glucocorticoid receptor modulation)

Derivatives of this compound are being actively evaluated for their ability to modulate specific biological pathways, such as the glucocorticoid receptor (GR) signaling pathway. The glucocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in homeostasis and is implicated in various diseases, including cancer.

In one study, a series of dihydro-9,10-ethano-anthracene-11-carboxamides, which are structurally derived from the anthracene scaffold, were synthesized and identified as novel glucocorticoid receptor modulators. Structure-activity relationship (SAR) exploration of these compounds revealed molecules with a promising dissociation profile, meaning they could selectively differentiate between the transrepression and transactivation activities of the GR.

Specifically, compound 17a from this series was identified as a partial agonist of GR-mediated transactivation while eliciting potent and efficacious transrepression in reporter gene assays. This dissociation is a highly sought-after characteristic in the development of new GR modulators, as it could potentially separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation).

| Compound | Reported Activity | Significance |

|---|---|---|

| Dihydro-9,10-ethano-anthracene-11-carboxamides (Series) | Novel glucocorticoid receptor (GR) modulators. | Demonstrates the utility of the anthracene scaffold for targeting the GR. |

| Compound 17a | Partial agonist of GR-mediated transactivation; potent and efficacious transrepression. | Exhibits a desirable dissociation profile, potentially separating therapeutic effects from side effects. |

Challenges and Future Directions in 9 Anthraceneacetic Acid Research

Methodological Advancements and Interdisciplinary Approaches

A significant challenge in the study of 9-Anthraceneacetic acid and its derivatives is the development of advanced analytical and synthetic methodologies. Future progress will depend on refining existing techniques and fostering collaborations across scientific disciplines.

Methodological Advancements: The synthesis of anthracene (B1667546) derivatives, while extensively researched, continues to present challenges in terms of yield, selectivity, and sustainability. nih.gov Recent advancements have focused on metal-catalyzed reactions, such as the Heck reaction, to create specific anthracene derivatives for biological applications, a strategy that could be adapted for this compound. rsc.org Furthermore, developing highly sensitive analytical methods is crucial. The use of anthracene derivatives as fluorescent labels for the analysis of fatty acids via High-Performance Liquid Chromatography (HPLC) showcases a potential avenue for developing new analytical techniques involving this compound.

Another area of advancement is the development of sensitive detection methods for anthracene-based compounds themselves. For the related 9-Anthracenecarboxylic acid, an electrochemical sensor using a modified glassy carbon electrode has been developed for its detection in water samples, suggesting a future direction for creating similar sensors for this compound. rsc.org

Interdisciplinary Approaches: The unique photophysical properties of the anthracene core make this compound a prime candidate for interdisciplinary research, particularly in materials science and biology. Anthracene derivatives are already being investigated for a wide range of applications, from OLEDs and solar cells to photomechanical devices and bioimaging. nih.govfigshare.commdpi.com The acetic acid functional group on this compound provides a versatile handle for incorporation into larger systems, such as polymers or metal-organic frameworks (MOFs). lookchem.com Future interdisciplinary work could explore:

Materials Science: Integrating this compound into polymers to create materials with novel optical or mechanical properties. Its derivatives are known to exhibit mechanofluorochromism (changing fluorescence upon grinding) and can undergo [4+4] photodimerization, which can induce mechanical motion in crystals. figshare.commdpi.com

Sensor Technology: Designing fluorescent sensors based on this compound for the detection of metal ions or other analytes. researchgate.net The acetic acid group could serve as a binding site, with the anthracene core acting as the fluorescent reporter.

Biological Systems: Utilizing this compound as a fluorescent probe in bioimaging or as a trap for reactive oxygen species like singlet oxygen. rsc.orgmdpi.com

| Research Area | Potential Application of this compound | Methodological Focus |

| Materials Science | Photomechanical Actuators, OLEDs | Polymer functionalization, Crystal engineering |

| Sensor Technology | Fluorescent chemosensors | Synthesis of receptor-fluorophore systems |

| Analytical Chemistry | HPLC derivatization reagent | Development of new labeling protocols |

| Environmental Science | Detection of pollutants | Electrochemical sensor development |

Unexplored Reactivity and Application Domains

While the fundamental reactivity of the anthracene core is understood, the specific reactivity and potential applications of this compound are not fully explored. Future research will likely uncover novel chemical transformations and expand its use into new technological domains.

Unexplored Reactivity: The anthracene framework is known for its diverse reactions, including [4+4] photodimerization, [4+2] cycloadditions, and electrophilic substitutions at the 9 and 10 positions. mdpi.com A key challenge and future direction is to explore how the acetic acid moiety at the 9-position influences this reactivity. For instance, recent studies on 9-Anthracenecarboxylic acid have shown that it can generate stable radicals upon light irradiation, leading to photochromic and photomagnetic properties. researchgate.netrsc.org This radical-induced photochromism is a promising avenue of research for this compound, potentially leading to the development of advanced optical switching and data storage materials.

Unexplored Application Domains: The combination of a fluorescent polycyclic aromatic hydrocarbon with a carboxylic acid functional group opens up numerous application possibilities that are yet to be fully realized.

Photodegradable Materials: The related 9-Anthracenecarboxylic acid has been used in photodegradable metal-organic frameworks for controlled drug delivery. lookchem.com The acetic acid group in this compound could be similarly used as an anchor to build light-sensitive materials for applications ranging from drug delivery to photolithography.

Photon Upconversion: 9,10-disubstituted anthracene derivatives are effective as annihilators in triplet-triplet annihilation upconversion (TTA-UC) systems, which can convert lower-energy light to higher-energy light. rsc.org Investigating the performance of this compound in such systems could lead to advancements in solar energy harvesting and bioimaging.

Trapping Reactive Oxygen Species: Anthracene derivatives can act as chemical traps for singlet molecular oxygen in biological systems. rsc.orgmdpi.com The specific properties of this compound in this context could be explored for applications in photodynamic therapy or for studying oxidative stress.